Maltose - 120022-04-0

Maltose

Catalog Number: EVT-1178799
CAS Number: 120022-04-0
Molecular Formula: C12H22O11
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-maltose is a maltose that has beta-configuration at the reducing end anomeric centre.
A dextrodisaccharide from malt and starch. It is used as a sweetening agent and fermentable intermediate in brewing. (Grant and Hackh's Chemical Dictionary, 5th ed)
Synthesis Analysis

Maltose can be synthesized through several methods:

  1. Dehydration Synthesis: This occurs when two glucose molecules undergo a dehydration reaction, losing a water molecule to form maltose. The reaction can be catalyzed by enzymes such as maltase or through acid hydrolysis of starch.
  2. Enzymatic Hydrolysis: Starch is hydrolyzed using enzymes like alpha-amylase and beta-amylase. The process involves heating the starch to gelatinize it, followed by enzyme addition to convert it into maltose. This method is widely used in brewing to convert starches from grains into fermentable sugars.
  3. Chemical Synthesis: Although challenging, maltose can be synthesized chemically using methods like the Koenigs-Knorr glycoside synthesis, which primarily yields the beta-D-anomer .

Technical Parameters

  • Temperature: Enzymatic reactions typically occur at temperatures around 60-70°C.
  • pH Levels: Optimal pH for amylase activity ranges from 6 to 7.
Molecular Structure Analysis

Maltose's molecular structure consists of two glucose units linked via an alpha-1,4-glycosidic bond. The structure can be represented as follows:

  • Chemical Formula: C12H22O11C_{12}H_{22}O_{11}
  • Molecular Weight: Approximately 342.30 g/mol
  • Structural Features:
    • Two glucose units
    • Free anomeric carbon at C1 of the second glucose unit
    • Capable of mutarotation, resulting in a mixture of alpha and beta forms in solution

The glycosidic bond formation involves the hydroxyl group on C4 of one glucose unit reacting with the hydroxyl group on C1 of another glucose unit, releasing a molecule of water during the process .

Chemical Reactions Analysis

Maltose participates in several chemical reactions:

  1. Hydrolysis: Maltose can be hydrolyzed back into its constituent glucose units through acidic or enzymatic means:
    C12H22O11+H2O2C6H12O6C_{12}H_{22}O_{11}+H_2O\rightarrow 2C_6H_{12}O_6
  2. Oxidation: As a reducing sugar, maltose can undergo oxidation reactions, forming gluconic acid when treated with oxidizing agents.
  3. Esterification: Maltose can react with fatty acids to form maltose fatty acid esters, which are synthesized for use as surfactants .

Technical Details

  • Hydrolysis reactions are typically catalyzed by acids or enzymes at elevated temperatures.
  • Oxidation reactions require specific oxidizing agents and conditions.
Mechanism of Action

The mechanism of action for maltose primarily involves its role in energy metabolism:

  1. Digestion: In the digestive system, maltase enzymes break down maltose into glucose, which is then absorbed into the bloodstream.
  2. Energy Production: Glucose serves as a primary energy source for cellular respiration:
    C6H12O6+O2CO2+H2O+ATPC_6H_{12}O_6+O_2\rightarrow CO_2+H_2O+ATP
  3. Fermentation: In brewing, yeast ferments maltose into ethanol and carbon dioxide under anaerobic conditions.
Physical and Chemical Properties Analysis

Maltose exhibits several important physical and chemical properties:

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water (about 160 g/L at room temperature)
  • Taste: Sweet but less sweet than sucrose (30-60% sweetness)
  • Melting Point: Approximately 102°C
  • Reducing Sugar Properties: Positive tests with Benedict's and Tollens' reagents due to its free aldehyde group .

Relevant Data

  • Density: Approximately 1.5 g/cm³
  • Hygroscopic nature: Absorbs moisture from the air.
Applications

Maltose has diverse applications across various fields:

  1. Food Industry:
    • Used in brewing beer to balance bitterness from hops.
    • Acts as a sweetener in some food products.
  2. Pharmaceuticals:
    • Utilized in formulations for drug delivery systems due to its biocompatibility.
  3. Biotechnology:
    • Serves as a substrate for fermentation processes in producing bioethanol and other bioproducts.
  4. Research Applications:
    • Employed in studies related to carbohydrate metabolism and enzymatic activity.

Maltose's unique properties make it valuable not only as a food ingredient but also in scientific research and industrial applications .

Properties

CAS Number

120022-04-0

Product Name

Maltose

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1

InChI Key

GUBGYTABKSRVRQ-QUYVBRFLSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Synonyms

Maltose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O

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